molecular formula C9H11NOS B13040403 (3R)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine

(3R)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine

Cat. No.: B13040403
M. Wt: 181.26 g/mol
InChI Key: MFTLVWUVBPVWOG-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine is a chiral compound with a unique structure that includes a methylthio group attached to a dihydrobenzo[b]furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of haloallenyl ketones in the presence of gold (III) catalysts . This reaction proceeds through a 1,2-migration of a halogen atom, introducing the desired substituent at the C-3 position of the furan ring.

Industrial Production Methods

The use of palladium and charcoal in vapor phase decarboxylation of furfural is another potential method .

Chemical Reactions Analysis

Types of Reactions

(3R)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(3R)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3R)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine is unique due to its specific substituent, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

(3R)-5-methylsulfanyl-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H11NOS/c1-12-6-2-3-9-7(4-6)8(10)5-11-9/h2-4,8H,5,10H2,1H3/t8-/m0/s1

InChI Key

MFTLVWUVBPVWOG-QMMMGPOBSA-N

Isomeric SMILES

CSC1=CC2=C(C=C1)OC[C@@H]2N

Canonical SMILES

CSC1=CC2=C(C=C1)OCC2N

Origin of Product

United States

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